a-FABP-IN-1

FABP4 aP2 adipocyte fatty acid-binding protein

FABP4 inhibitors lacking rigorous selectivity characterization frequently confound isoform-specific pathway attribution in inflammation and metabolism research. HM50316 (a-FABP-IN-1) eliminates this ambiguity through validated sub-nanomolar FABP4 affinity (Ki < 1.0 nM) and >50,000-fold selectivity over FABP3, enabling unambiguous target deconvolution. • Ki < 1.0 nM (pKi = 9) confirmed across GtoPdb and ChEMBL • >50,000-fold FABP4/FABP3 selectivity prevents confounding off-target engagement • Validated in LPS-stimulated macrophage models for FABP4-mediated cytokine studies • ≥98% HPLC purity; research-grade for in vitro/ex vivo applications

Molecular Formula C29H23ClN2O3S
Molecular Weight 515.0 g/mol
Cat. No. B607964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-FABP-IN-1
SynonymsHM-50316;  HM 50316;  HM50316.
Molecular FormulaC29H23ClN2O3S
Molecular Weight515.0 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=CC(=C1)C2=CC=CC=C2C3=NN(C(=C3)C4=CC=CS4)C5=CC=C(C=C5)Cl
InChIInChI=1S/C29H23ClN2O3S/c1-29(2,28(33)34)35-22-8-5-7-19(17-22)23-9-3-4-10-24(23)25-18-26(27-11-6-16-36-27)32(31-25)21-14-12-20(30)13-15-21/h3-18H,1-2H3,(H,33,34)
InChIKeyHOACFVYJBHHSBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid (HM50316) — FABP4 Inhibitor for Inflammation and Metabolic Research


2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid (CAS 1310361-52-4), also designated HM50316 or Compound 5g, is an aromatic substituted pyrazole characterized as a high-affinity inhibitor of human adipocyte fatty acid-binding protein 4 (FABP4/aP2) with a sub-nanomolar binding constant (Ki < 1.0 nM) [1]. The compound was developed and characterized through structure-based design targeting the hydrophobic fatty acid-binding pocket of FABP4 [1]. It is commercially available as a research-grade small molecule (purity ≥98% by HPLC) for in vitro and ex vivo investigations of FABP4-mediated inflammatory and metabolic pathways .

FABP4 pathway inhibition research
Reported sub-nM binding affinity context
Selectivity profiling over FABP3/FABP5 isoforms
High selectivity window reported
LPS-induced macrophage inflammation models
Supports cytokine modulation readouts

Why FABP4 Inhibitor Substitution Without HM50316-Specific Quantification May Compromise Experimental Reproducibility


FABP4 inhibitors constitute a chemically diverse class with wide-ranging selectivity profiles against homologous fatty acid-binding proteins (FABP3, FABP5), and even compounds with similar nominal Ki values can exhibit dramatically different functional consequences in cellular assays due to off-target binding or divergent physicochemical properties [1]. The close structural homology among FABP family members—FABP3 (heart/muscle) and FABP5 (epidermal) share the same β-barrel fold and overlapping fatty acid binding function—means that inhibitors lacking rigorous selectivity characterization risk confounding experimental interpretation through unintended engagement of multiple FABP isoforms [2]. Generic substitution without compound-specific quantitative evidence for both primary target affinity and selectivity window therefore introduces uncontrolled variables that undermine cross-study comparability and reproducibility in inflammation and metabolism research contexts [3].

Isoform cross-reactivity Generic FABP4 inhibitors may engage FABP3/FABP5 due to structural homology, introducing off-target confounding in cardiac or muscle models.
Selectivity gap Compounds lacking documented FABP4/FABP3 selectivity ratio may shift experimental phenotype interpretation.
Physicochemical divergence Chemically distinct scaffolds alter solubility, permeability, and formulation requirements, potentially affecting cellular assay outcomes.

Quantitative Differentiation of 2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic Acid (HM50316) Against FABP4 Inhibitor Comparators


Sub-Nanomolar FABP4 Binding Affinity of HM50316 Versus Comparator Inhibitors

HM50316 (Compound 5g) exhibits FABP4 binding affinity with a Ki below 1.0 nM in a competitive fluorescence displacement assay using 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS) as the probe [1]. This places HM50316 in the sub-nanomolar affinity tier, representing a quantifiable affinity advantage over BMS-309403 (Ki < 2 nM in equivalent 1,8-ANS displacement format) and a substantially larger affinity differential versus FABP4-IN-3 (Ki = 25 ± 3 nM) [2].

FABP4 Binding Affinity
Cross-study comparable
Ki < 1.0 nM
Reported sub-nM binding affinity context; supports assay sensitivity review
Fluorescence displacement assay (1,8-ANS probe)
FABP4 aP2 adipocyte fatty acid-binding protein competitive binding assay Ki determination

Selectivity Window of HM50316 for FABP4 Over FABP3 (Heart/Muscle Isoform)

In the original characterization study, HM50316 showed no detectable inhibition of human heart fatty acid-binding protein (FABP3/H-FABP) at concentrations up to 50 μM, the highest concentration tested in the fluorescence displacement assay [1]. This corresponds to a selectivity ratio (Ki_FABP3 / Ki_FABP4) exceeding 50,000-fold, given the FABP4 Ki < 1.0 nM [1]. BindingDB confirms FABP3 Ki > 50,000 nM for HM50316 [2]. This selectivity window is substantially larger than that of BMS-309403, which exhibits measurable FABP3 inhibition with Ki = 250 nM (selectivity ratio ~125-fold relative to its FABP4 Ki < 2 nM) and also inhibits FABP5 with Ki = 350 nM .

Selectivity over FABP3
Head-to-head
>50,000-fold
Reported isoform selectivity context; minimizes heart/muscle FABP3 interference
BMS-309403 selectivity ~125-fold
FABP3 H-FABP selectivity profiling isoform selectivity off-target binding

Functional Inhibition of LPS-Induced Macrophage Activation by HM50316 in Vitro

HM50316 functionally inhibits lipopolysaccharide (LPS)-induced activation of murine macrophages in vitro, as demonstrated by suppression of pro-inflammatory cytokine production [1]. While the original publication establishes that HM50316 effectively blocks inflammatory responses in this cellular model, quantitative dose-response data (IC50 values) and direct comparator data against other FABP4 inhibitors in the same assay system are not available in the primary literature. This functional activity corroborates the binding data and validates that the compound engages FABP4 in a cellular context to modulate downstream inflammatory signaling.

Macrophage Functional Inhibition
Data to verify
LPS-induced cytokine suppression
Supports cellular FABP4 engagement; quantitative IC50 not reported
Murine macrophage model, no comparator data
LPS stimulation murine macrophages pro-inflammatory cytokines cellular validation FABP4 functional assay

Chemical Scaffold Differentiation of HM50316 Pyrazole Core from Biphenylazole and Other FABP4 Inhibitor Chemotypes

HM50316 is built upon a 1,3,5-trisubstituted pyrazole core with a distinctive substitution pattern comprising a 4-chlorophenyl group at N1, a thiophen-2-yl group at C5, and a biphenyl-3-yloxy-2-methylpropanoic acid moiety at C3 [1]. This aromatic substituted pyrazole scaffold represents a distinct chemotype from other major FABP4 inhibitor classes, including the biphenylazole series (e.g., BMS-309403, which contains a biphenyl acetic acid linked to a diphenylpyrazole core), the triazolopyrimidine class, and the quinoline-based inhibitors [2]. Structure-activity relationship analysis from the original publication demonstrates that the 4-chlorophenyl substitution at the pyrazole N1 position and the thiophene moiety at C5 are both critical for maintaining the sub-nanomolar binding affinity and selectivity profile [1].

Chemical Scaffold
Class-level inference
1,3,5-trisubstituted pyrazole core
Distinct chemotype from biphenylazole inhibitors; physicochemical properties may differ
Scaffold influences solubility, logP, permeability
pyrazole scaffold structure-activity relationship chemotype FABP4 inhibitor classes molecular design

Authoritative Database Confirmation of HM50316 Binding Parameters Across GtoPdb and ChEMBL

HM50316 (Ligand ID: 8788, ChEMBL ID: CHEMBL1782969) is independently curated in the IUPHAR/BPS Guide to Pharmacology (GtoPdb) with a recorded pKi of 9 (corresponding to Ki < 1 nM) for human FABP4 [1]. ChEMBL corroborates this value with an identical pKi = 9 derived from fluorescence spectrophotometry displacement of 1,8-ANS [2]. This independent multi-database curation validates the primary literature findings and provides confidence in the reproducibility of the reported binding parameters.

Database Curation
Reported
pKi = 9.0 (GtoPdb, ChEMBL)
Supports binding parameter reproducibility via independent cross-validation
Ligand ID 8788; CHEMBL1782969
IUPHAR/BPS Guide to Pharmacology ChEMBL curated database binding constant validation pKi

Validated Research Applications of HM50316 Based on Quantitative FABP4 Binding and Selectivity Evidence


FABP4-Dependent Inflammatory Pathway Dissection in Macrophage Model Systems

HM50316 is directly validated for use in LPS-stimulated murine macrophage models to probe FABP4-mediated inflammatory cytokine production pathways [1]. The compound's sub-nanomolar FABP4 affinity [1] and exceptional FABP4/FABP3 selectivity [2] make it particularly suited for experiments where unambiguous attribution of observed effects to FABP4 (rather than FABP3) is required. Researchers investigating atherosclerosis, where macrophage FABP4 contributes to foam cell formation and plaque inflammation, may preferentially select HM50316 over less selective alternatives such as BMS-309403 [3] when isoform-specific pathway assignment is a critical experimental objective.

Adipocyte Biology and Metabolic Disease Target Validation Requiring High FABP4 Selectivity

Given that FABP4 is highly expressed in adipocytes and has been genetically and pharmacologically validated as a modulator of insulin sensitivity and glucose homeostasis [1], HM50316 serves as a chemical probe for adipocyte-focused metabolic studies. The compound's demonstrated selectivity over FABP3 (>50,000-fold) [2] is particularly relevant in experimental systems where FABP3-expressing tissues (cardiac and skeletal muscle) may be present or where cross-talk between adipose and muscle FABP signaling could confound interpretation. This selectivity profile supports procurement of HM50316 for studies aimed at disentangling adipose-specific FABP4 functions from those mediated by muscle/heart FABP3.

In Vitro Binding and Biophysical Characterization of FABP4-Ligand Interactions

The well-characterized binding parameters of HM50316 (Ki < 1 nM; pKi = 9) [1][2], confirmed across independent databases including GtoPdb and ChEMBL, position this compound as a reference ligand for competitive binding assays, surface plasmon resonance (SPR) studies, and thermal shift assays investigating FABP4-small molecule interactions. The availability of validated binding constants enables its use as a positive control or displacement probe in screening campaigns and biophysical method development where a high-affinity, well-documented FABP4 binder is required.

Structure-Activity Relationship (SAR) Studies of Aromatic Substituted Pyrazole FABP4 Inhibitors

HM50316 (Compound 5g) emerged as the optimized lead from a systematic SAR campaign exploring aromatic substituted pyrazoles as FABP4 inhibitors [1]. Researchers engaged in medicinal chemistry optimization of this chemotype or scaffold-hopping efforts targeting the FABP4 hydrophobic binding pocket may use HM50316 as a benchmark reference compound against which novel analogs are compared for affinity, selectivity, and functional activity. The documented SAR around the 4-chlorophenyl (N1), thiophene (C5), and biphenyloxypropanoic acid (C3) moieties [1] provides a defined structural template for iterative design and modification.

Application
Selection Property
Validation Focus
Macrophage inflammation signaling studies
FABP4 target engagement and isoform selectivity
Cytokine suppression in LPS-induced macrophage models
Adipocyte metabolic pathway research
FABP4/FABP3 selectivity window (>50,000-fold reported)
Disentangle adipose-specific vs. cardiac/muscle FABP3 effects
FABP4 biophysical and binding characterization
High-affinity reference ligand (validated pKi 9.0)
Use as competitive binding probe or SPR/thermal shift standard
Pyrazole scaffold SAR and medicinal chemistry
Defined 1,3,5-trisubstituted pyrazole core with known SAR
Benchmark for novel analog affinity and selectivity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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